molecular formula C8H9BrO2 B1267362 1-Bromo-2,3-dimethoxybenzene CAS No. 5424-43-1

1-Bromo-2,3-dimethoxybenzene

Cat. No. B1267362
CAS RN: 5424-43-1
M. Wt: 217.06 g/mol
InChI Key: UCEJNFOIRGNMKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-Bromo-2,3-dimethoxybenzene, such as 1-(bromomethyl)-3,5-dimethoxybenzene, has been reported through straightforward multi-step procedures starting from simple benzoic acid derivatives. The structure of the synthesized compounds is typically confirmed using spectroscopic techniques and single crystal X-ray diffraction, demonstrating their precise molecular configuration and symmetry (Saeed et al., 2024).

Molecular Structure Analysis

The molecular structure of similar brominated dimethoxybenzene compounds has been elucidated using X-ray crystallography, revealing specific crystal symmetries and dimensions. Such studies provide valuable insights into the molecular geometry and potential interaction sites of 1-Bromo-2,3-dimethoxybenzene, which are crucial for understanding its reactivity and interactions with other molecules (Hammershøj et al., 2005).

Chemical Reactions and Properties

1-Bromo-2,3-dimethoxybenzene can undergo various chemical reactions, leveraging the bromine atom for further functionalization. Bromination of dimethoxybenzene derivatives under different conditions has been extensively studied, leading to a variety of bromination products. These reactions are influenced by the choice of solvent, temperature, and the specific brominating agent used, demonstrating the compound's versatility in synthetic chemistry (Aitken et al., 2016).

Scientific Research Applications

Synthesis and Compound Development

1-Bromo-2,3-dimethoxybenzene serves as a key intermediate in the synthesis of various chemically significant compounds. For instance, it has been used in the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the production of different bromination products, including sulfur-functionalized benzoquinone derivatives (Aitken et al., 2016). Such compounds are valuable in organic synthesis and pharmaceutical research.

Material Science and Polymer Chemistry

1-Bromo-2,3-dimethoxybenzene has also found applications in material science, particularly in the synthesis of polymers. For example, the electrosynthesis of poly(1,3-dimethoxybenzene) involves the electrochemical oxidation of the monomer, leading to a polymer with unique structural and electrical properties (Martínez et al., 1998). This showcases the compound's potential in developing novel materials with specific electrical characteristics.

Organic Chemistry and Mechanistic Studies

In organic chemistry, 1-Bromo-2,3-dimethoxybenzene is instrumental in understanding reaction mechanisms. For instance, its role in the ring expansion to form 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene provides insights into the reaction dynamics involving alkyne molecules and Al-C bonds (Agou et al., 2015). Such studies are crucial for advancing knowledge in organic reaction mechanisms.

Safety And Hazards

1-Bromo-2,3-dimethoxybenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEJNFOIRGNMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279309
Record name 1-bromo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-dimethoxybenzene

CAS RN

5424-43-1
Record name 5424-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5424-43-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
HT Balaydin, Y Akbaba, A Menzek… - … : Online Journal of …, 2009 - researchgate.net
First and short syntheses of biologically active, naturally occurring 3, 4, 6-tribromo-5-(2, 3-dibromo-4, 5-dihydroxybenzyl) benzene-1, 2-diol 3, 3, 4, 6-tribromo-5-(2, 3, 6-tribromo-4, 5-…
Number of citations: 38 www.researchgate.net
A Monopoli, M Casiello, C Fusco, L D'Accolti… - Journal of …, 2022 - Elsevier
A new expeditious synthesis of tetramethyl salvianolic acid F is presented. Starting from the naturally occurring veratrole, the target molecule is easily obtained in a one-pot mode via a …
Number of citations: 2 www.sciencedirect.com
G Moad, CL Luthy, PA Benkovic… - Journal of the American …, 1979 - ACS Publications
The oxidation properties of 6-methyl-5-deazatetrahydropterin (2) have been examined. The compound (2) reacts with a variety of electrophilic reagents (including A'-halosuccinimide, …
Number of citations: 63 pubs.acs.org
RA Fernandes, SV Mulay, VP Chavan - Tetrahedron: Asymmetry, 2013 - Elsevier
A concise and efficient total synthesis of arizonins B1 and C1 is reported. A key building block alkyne is synthesized from d-glucono-δ-lactone and used in the Dötz benzannulation …
Number of citations: 20 www.sciencedirect.com
H Kawano, M Itoh, T Katoh, S Terashima - Tetrahedron letters, 1997 - Elsevier
The cis-fused decalin segment 6 required for the total synthesis of popolohuanone E (1) was efficiently synthesized starting from the enantiomerically pure (−)-Wieland-Miescher ketone …
Number of citations: 43 www.sciencedirect.com
B Jiang, D Shi, Y Cui, S Guo - Archiv der Pharmazie, 2012 - Wiley Online Library
3‐Bromo‐4,5‐bis(2,3‐dibromo‐4,5‐dihydroxybenzyl)‐1,2‐benzenediol (BDB) is a bromophenol purified from the marine red alga Rhodomela confervoides and exhibits potent protein …
Number of citations: 27 onlinelibrary.wiley.com
N Lichen - 2015 - open.library.ubc.ca
Inspired by the versatility of boronic acid condensation with catechols, we set out to construct boronate-ester based macrocycles by the head-to-tail assembly of precursor that contains …
Number of citations: 4 open.library.ubc.ca
DW Slocum, P Shelton, KM Moran - Synthesis, 2005 - thieme-connect.com
Introduction of a halogen (F, Cl, Br, I) or a chalcogen (O, S, Se, Te) via the intermediacy of an aryllithium or hetaryllithium is reviewed. Representative examples are presented to …
Number of citations: 13 www.thieme-connect.com
P Balderstone - 1978 - search.proquest.com
The work described in this thesis was stimulated by the observations of several Indian workers who had endeavoured to show a link between the ingestion of products of the poppy …
Number of citations: 2 search.proquest.com
P Balderstone - researchportal.bath.ac.uk
Alternative formats If you require this document in an alternative format, please contact: openaccess@bath.ac.uk Page 1 University of Bath PHD Sanguinarine: Some analytical, …
Number of citations: 2 researchportal.bath.ac.uk

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